
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an alkyne and an azide to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Analyse Chemischer Reaktionen
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, helping to understand biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules. This allows the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenoxy group enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-((3-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-((3-Chlorophenoxy)methyl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its biological activity and binding properties.
4-((3-Bromophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole: The bromine atom can influence the compound’s reactivity and biological activity differently compared to chlorine.
4-((3-Methoxyphenoxy)methyl)-1-phenyl-1H-1,2,3-triazole: The methoxy group can alter the compound’s electronic properties and solubility.
Eigenschaften
CAS-Nummer |
135034-72-9 |
|---|---|
Molekularformel |
C15H12ClN3O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
4-[(3-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-5-4-8-15(9-12)20-11-13-10-19(18-17-13)14-6-2-1-3-7-14/h1-10H,11H2 |
InChI-Schlüssel |
XBRPUPHMARPWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


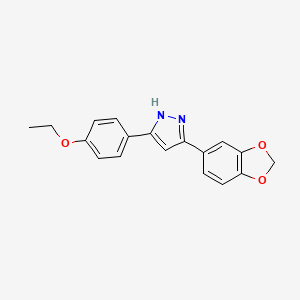
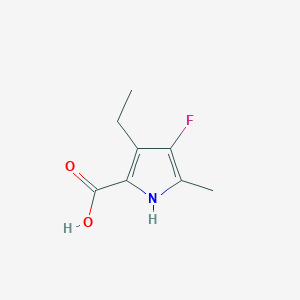
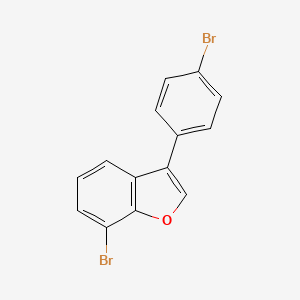
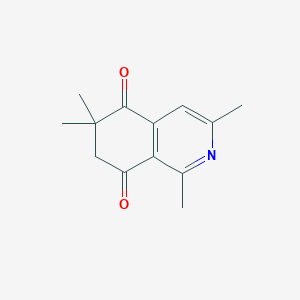
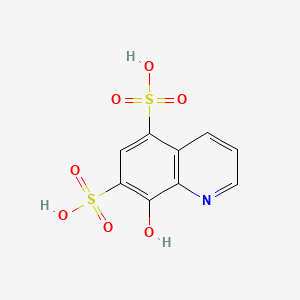
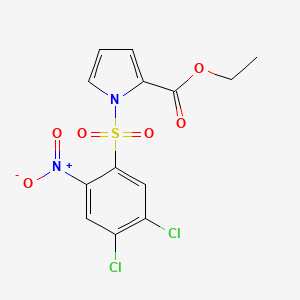
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
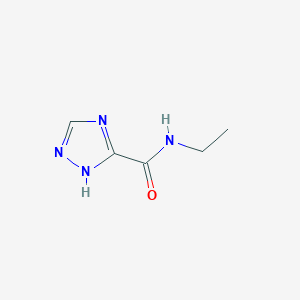

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)
![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)



